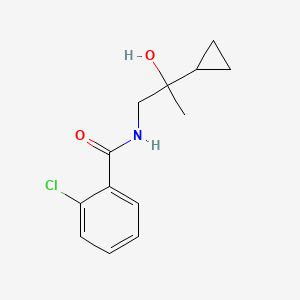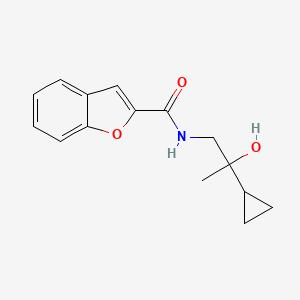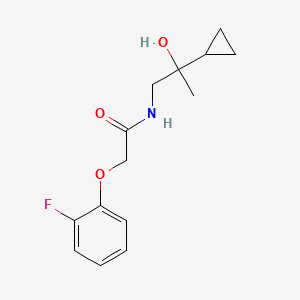
N-(5-methyl-1,2-oxazol-3-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-methyl-1,2-oxazol-3-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide, also known as 4-methyl-5-phenyl-2-oxazol-3-yl-1H-pyrrole-2-carboxamide, is a heterocyclic compound that has been studied for its potential application in a variety of scientific fields. It is an organic compound with a molecular formula of C14H13N3O2. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 217-218°C.
Applications De Recherche Scientifique
N-(5-methyl-1,2-oxazol-3-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide has been studied for its potential applications in a variety of scientific fields. It has been studied for its potential use as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a reagent in the synthesis of other organic compounds. It has also been studied for its potential use as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), and as a potential treatment for diseases such as cancer and Alzheimer’s disease.
Mécanisme D'action
N-(5-methyl-1,2-oxazol-3-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide has been studied for its potential mechanism of action. Studies have shown that the compound is able to block the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. By blocking the activity of this enzyme, the compound is able to reduce inflammation and pain. Additionally, studies have shown that the compound is able to inhibit the growth of cancer cells.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that the compound is able to reduce inflammation and pain by blocking the activity of cyclooxygenase-2 (COX-2) enzyme. Additionally, the compound has been shown to inhibit the growth of cancer cells. It has also been studied for its potential use as a treatment for Alzheimer’s disease, as well as for its potential antioxidant and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-methyl-1,2-oxazol-3-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide has several advantages and limitations for use in laboratory experiments. One of the advantages of using this compound is that it is relatively easy to synthesize, and can be synthesized in a three-step process. Additionally, the compound is relatively stable and can be stored for long periods of time without degradation. However, one of the limitations of using this compound is that it is not very soluble in water, and therefore must be used in an organic solvent.
Orientations Futures
The potential applications of N-(5-methyl-1,2-oxazol-3-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide are vast, and there are many potential future directions for research. One potential future direction for research is the development of new synthetic methods for the synthesis of this compound. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound, such as its potential use as a treatment for cancer or Alzheimer’s disease. Furthermore, further research could be conducted to explore the potential biochemical and physiological effects of this compound, as well as its potential antioxidant and neuroprotective effects. Finally, further research could be conducted to explore the potential uses of this compound as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a reagent in the synthesis of other organic compounds.
Méthodes De Synthèse
N-(5-methyl-1,2-oxazol-3-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is synthesized using a three-step process. The first step involves the reaction of 2-amino-5-methyl-1,3-oxazole with ethyl chloroacetate in the presence of a base, such as sodium ethoxide. The second step involves the reaction of the resulting product with phenylmagnesium bromide, followed by the reaction of the resulting product with acetic anhydride. The final step involves the reaction of the resulting product with anhydrous sodium acetate.
Propriétés
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-phenyl-2-pyrrol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-12-11-14(18-21-12)17-16(20)15(19-9-5-6-10-19)13-7-3-2-4-8-13/h2-11,15H,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXCUHPTFJSCLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(C2=CC=CC=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B6488434.png)
![N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B6488436.png)
![1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-propylpentan-1-one](/img/structure/B6488456.png)

![1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}pentan-1-one](/img/structure/B6488463.png)



![2-{[1,1'-biphenyl]-4-yl}-1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6488477.png)
![1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylbutan-1-one](/img/structure/B6488489.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B6488494.png)

![N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B6488508.png)
![3-methoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B6488517.png)
